molecular formula C22H25FN6O2 B607679 GNE-272

GNE-272

货号: B607679
分子量: 424.5 g/mol
InChI 键: NKOJNOBJGYTLLZ-KRWDZBQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GNE-272 (CAS: 1936428-93-1) is a potent and selective small-molecule inhibitor targeting the bromodomains of CBP (CREB-binding protein) and EP300 (E1A-binding protein p300), two closely related transcriptional coactivators critical for regulating oncogenes like MYC . With a molecular formula of C₂₂H₂₅FN₆O₂ and molecular weight of 424.47 g/mol, it exhibits IC₅₀ values of 0.02 μM (CBP) and 0.03 μM (EP300), demonstrating 650-fold selectivity over BRD4(1) (IC₅₀ = 13 μM) . This compound acts as an in vivo probe, modulating MYC expression and showing anti-proliferative effects in hematological malignancies like acute myeloid leukemia (AML) and prostate cancer models . Pharmacokinetic studies in mice reveal low clearance (0.3 L/h/kg) and favorable oral bioavailability (26 μM unbound Cₘₐₓ at 100 mg/kg) .

作用机制

Target of Action

GNE-272 is a potent and selective inhibitor of the bromodomains of CBP/EP300 . These are transcription factors that play a crucial role in regulating gene expression .

Mode of Action

This compound interacts with its targets, the bromodomains of CBP/EP300, by preventing their binding to acetylated histones . This inhibition disrupts the normal function of these transcription factors, leading to changes in gene expression .

Biochemical Pathways

The inhibition of CBP/EP300 bromodomains by this compound affects various biochemical pathways. One significant effect is the downregulation of genes associated with super-enhancers . These super-enhancers are occupied by high levels of androgen receptor (AR) in certain cells . The treatment with this compound results in a decrease in H3K27ac levels at AR-binding sites .

Pharmacokinetics

This compound has been reported to have good oral bioavailability . It demonstrates low clearance following a 1 mg/kg intravenous dose in a mouse PK experiment and reaches an unbound Cmax of 26 μM when dosed at 100 mg/kg .

Result of Action

The molecular and cellular effects of this compound’s action include a marked antiproliferative effect in hematologic cancer cell lines and modulation of MYC expression in vivo . This corresponds with antitumor activity in an AML tumor model .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of DHT (dihydrotestosterone) has been shown to affect the interaction of this compound with AR-driven transcription in a luciferase reporter assay .

生物活性

GNE-272 is a compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article provides a detailed overview of its biological activity, including structure-activity relationships, in vitro and in vivo efficacy, and relevant case studies.

Overview of this compound

This compound is a selective small molecule inhibitor targeting the bromodomain and extraterminal (BET) family of proteins, specifically the CBP/EP300 bromodomain. Its discovery was guided by structure-activity relationship (SAR) studies that optimized its pharmacokinetic properties while maintaining potency against various cancer cell lines.

Structure-Activity Relationship (SAR)

The optimization process for this compound involved several key modifications to enhance its biological activity:

  • Potency : this compound demonstrated an IC50 of 0.02 μM in TR-FRET assays and 0.41 μM in BRET assays, indicating strong binding affinity to the target bromodomain .
  • Selectivity : The compound showed selectivity with an IC50 of 13 μM against BRD4(1), highlighting its potential for reduced off-target effects .
  • Stability : Improvements in microsomal stability and permeability were crucial for its efficacy in vivo.

In Vitro Studies

This compound has exhibited significant antiproliferative effects across various hematologic cancer cell lines. Notably, it modulates MYC expression, which is critical in tumor growth and proliferation. The compound's ability to induce apoptosis was assessed through multiple assays:

Assay TypePurposeKey Findings
Cell Viability Assays Measure cytotoxicitySignificant reduction in viability at low concentrations .
Apoptosis Assays Evaluate apoptotic inductionIncreased annexin V positivity indicating apoptosis .
Cell Cycle Analysis Determine effects on cell cycle progressionArrest observed at G1/S checkpoint .

In Vivo Efficacy

In animal models, this compound demonstrated substantial antitumor activity. In a study involving acute myeloid leukemia (AML) xenografts, treatment with this compound resulted in significant tumor regression compared to control groups. The compound's mechanism of action involves modulation of MYC-dependent transcriptional programs, which are often dysregulated in cancers.

Case Studies

A notable case study involved the use of this compound in a patient-derived xenograft (PDX) model of clear cell adenocarcinoma. The study aimed to evaluate treatment resistance and response to therapies:

  • Initial Treatment : The PDX model initially responded to standard therapies (gemcitabine/nivolumab), but resistance developed over time.
  • Resistance Mechanisms : Analysis revealed upregulation of genes involved in drug metabolism (e.g., CYP2C18, UGT2A) and DNA repair pathways (e.g., XPA, FANCL), correlating with treatment failure .
  • Predictive Modeling : The integration of PDX models with clinical data allowed for accurate predictions regarding treatment response and resistance development.

科学研究应用

Anticancer Efficacy

Research has demonstrated that GNE-272 exhibits potent antiproliferative effects on hematologic cancer cell lines. In particular, it has shown promising results in acute myeloid leukemia (AML) models, where it significantly reduces tumor growth and enhances the efficacy of other therapeutic agents like nucleoside analogs .

Case Studies

Several studies have documented the effectiveness of this compound:

  • Study on AML : In a preclinical model of AML, this compound was administered, resulting in a marked reduction in tumor burden and an increase in overall survival rates among treated mice compared to controls .
  • Combination Therapy : this compound was evaluated in combination with standard chemotherapy agents, showing synergistic effects that enhanced antitumor activity while reducing side effects associated with high-dose chemotherapy .

Pharmacokinetics and Safety Profile

This compound has been characterized for its favorable pharmacokinetic properties, including good oral bioavailability and limited central nervous system penetration, which minimizes potential neurotoxic effects. Its safety profile is under ongoing investigation to establish optimal dosing regimens for clinical use .

Potential in Other Diseases

While primarily studied for its anticancer properties, the inhibition of CBP/EP300 has implications for other diseases characterized by dysregulated gene expression. This includes neurodegenerative disorders and inflammatory diseases where MYC plays a role .

Drug Discovery Insights

The development of this compound highlights the integration of structure-based drug design and high-throughput screening methodologies in identifying novel therapeutic agents targeting complex disease mechanisms. Its case exemplifies how computational methods can facilitate the discovery of selective inhibitors for challenging targets like bromodomains .

Data Summary

Property Value
TargetCBP/EP300 Bromodomains
IC50 (CBP)0.02 μM
IC50 (EP300)0.03 μM
IC50 (BRD4)13 μM
Antiproliferative ActivitySignificant in AML Models
Safety ProfileFavorable; limited CNS penetration

常见问题

Basic Research Questions

Q. How can researchers validate the selectivity of GNE-272 for CBP/EP300 over BRD4 in biochemical assays?

  • Methodological Answer : To confirm selectivity, use in vitro inhibition assays with recombinant bromodomains of CBP, EP300, and BRD3. This compound exhibits IC50 values of 0.02 μM (CBP), 0.03 μM (EP300), and 13 μM (BRD4), demonstrating 650-fold selectivity for CBP/EP300 over BRD4 . Include negative controls using a 35-kinase panel and 42-receptor off-target screening at 10 μM; this compound inhibits none >30% . For cellular validation, employ BRET (Bioluminescence Resonance Energy Transfer) assays to measure target engagement, correlating results with MYC expression suppression in MV4-11 cells (EC50: 0.91 μM) .

Q. What experimental parameters are critical for designing in vitro studies with this compound?

  • Methodological Answer :

  • Concentration Range : Use 0.01–10 μM based on IC50 values (CBP/EP300 <0.03 μM; BRD4: 13 μM) .
  • Solubility : Prepare stock solutions in DMSO (100 mg/mL, 235.59 mM) with brief sonication. Avoid prolonged DMSO exposure due to hygroscopicity .
  • Cell Lines : Prioritize hematologic cancer models (e.g., AML) where this compound shows antiproliferative effects via MYC downregulation .
  • Controls : Include BRD4-specific inhibitors (e.g., JQ1) to isolate CBP/EP300-dependent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound in AML models?

  • Methodological Answer :

  • Pharmacokinetic (PK) Analysis : In mice, this compound has low clearance (1 mg/kg IV) and 26 μM unbound Cmax at 100 mg/kg oral dosing. Use PK/PD modeling to align in vitro IC50 with achievable plasma concentrations .
  • Protein Binding : Measure plasma protein binding to adjust for free drug levels, as unbound Cmax determines target engagement .
  • Tumor Microenvironment : Assess hypoxia or stromal interactions in AML xenografts, which may alter MYC regulation pathways .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in combination therapies?

  • Methodological Answer :

  • Synergy Analysis : Use Chou-Talalay or Bliss independence models to quantify synergistic effects when combining this compound with BET inhibitors or chemotherapies .
  • Dose Matrix : Design a 5×5 dose-response grid (e.g., 0.01–10 μM this compound + 0.1–100 nM A-485) to identify additive/synergistic thresholds .
  • Error Handling : Apply two-way ANOVA with Tukey’s post-hoc test to compare treatment arms, accounting for biological replicates (n ≥ 3) .

Q. How can target engagement of this compound be confirmed in complex biological systems (e.g., pancreatic cancer EMT studies)?

  • Methodological Answer :

  • Orthogonal Assays : Combine BRET (cellular target engagement) with qRT-PCR/Western blot for SNAI2 and MYC expression .
  • Chromatin Immunoprecipitation (ChIP) : Validate reduced p300/CBP binding at SNAI2 promoter regions post-GNE-272 treatment .
  • Functional Rescue : Co-administer p300/CBP agonists (e.g., CTB) to reverse EMT inhibition, confirming mechanism-specific effects .

Q. Key Methodological Recommendations

  • Storage : Store lyophilized powder at -20°C (2-year stability); reconstituted solutions at -80°C (≤1 year) .
  • In Vivo Dosing : For 20 g mice, prepare 2 mg/mL working solution in 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O .
  • Ethical Reporting : Adhere to ARRIVE guidelines for preclinical studies, detailing sample size justification and randomization .

相似化合物的比较

Table 1: Key Pharmacological Properties of GNE-272 and Analogous Inhibitors

Compound Target(s) IC₅₀ (CBP/EP300) Selectivity vs. BRD4 Clinical Stage Key Findings
This compound CBP/EP300 bromodomains 0.02/0.03 μM 650-fold Preclinical Suppresses MYC, inhibits AML/prostate cancer growth
GNE-049 CBP/EP300 bromodomains N/A Improved selectivity Preclinical Constrained analog of this compound; potent in prostate cancer models
GNE-781 CBP/EP300 bromodomains N/A Enhanced potency Preclinical Optimized for selectivity; inhibits MYC-driven tumors
CCS1477 CBP/EP300 bromodomains 0.006–0.015 μM >100-fold Phase I/II First-in-class oral inhibitor; reduces AR/MYC signaling in CRPC
ICG-001 CBP/β-catenin interaction N/A N/A Preclinical Radiosensitizes CREBBP-mutant HNSCC; β-catenin-independent effects
A-485 CBP/EP300 HAT domain 0.003–0.008 μM N/A Preclinical Inhibits HAT activity; synthetic lethality in CREBBP/EP300 mutants

Selectivity and Mechanism

  • This compound vs. BRD4 Inhibitors: Unlike pan-BET inhibitors (e.g., JQ1), this compound’s 650-fold selectivity for CBP/EP300 over BRD4 minimizes off-target effects, preserving normal hematopoietic function .
  • Bromodomain vs. HAT Inhibition : this compound and analogs (GNE-049, GNE-781) target bromodomains, disrupting acetyl-lysine recognition, whereas A-485 inhibits the histone acetyltransferase (HAT) catalytic domain, inducing synthetic lethality in CREBBP/EP300-mutant cancers .

Efficacy in Disease Models

  • AML: this compound reduces MYC expression in MV4-11 cells (EC₅₀ = 0.91 μM) and suppresses tumor growth in AML xenografts .
  • Prostate Cancer : this compound and its analogs (GNE-049, GNE-781) inhibit AR-driven transcription and tumor growth in castration-resistant prostate cancer (CRPC) models .

Pharmacokinetics and Clinical Translation

  • This compound : Oral bioavailability (26 μM Cₘₐₓ) and low clearance support in vivo utility, though clinical development remains preclinical .
  • CCS1477 : Advanced to Phase I/II trials for CRPC and AML, demonstrating durable suppression of MYC and AR signaling .

属性

IUPAC Name

1-[3-[2-fluoro-4-(1-methylpyrazol-4-yl)anilino]-1-[(3S)-oxolan-3-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O2/c1-14(30)28-7-5-21-18(12-28)22(26-29(21)17-6-8-31-13-17)25-20-4-3-15(9-19(20)23)16-10-24-27(2)11-16/h3-4,9-11,17H,5-8,12-13H2,1-2H3,(H,25,26)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOJNOBJGYTLLZ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=NN2C3CCOC3)NC4=C(C=C(C=C4)C5=CN(N=C5)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC2=C(C1)C(=NN2[C@H]3CCOC3)NC4=C(C=C(C=C4)C5=CN(N=C5)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。